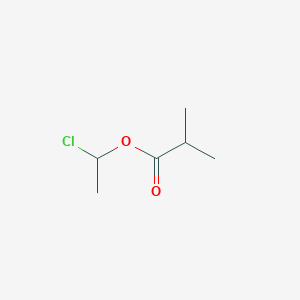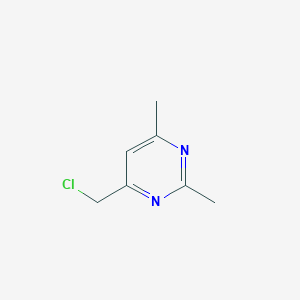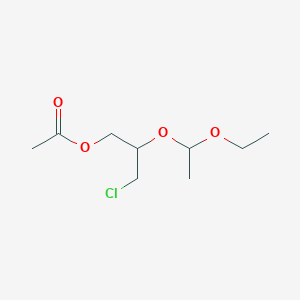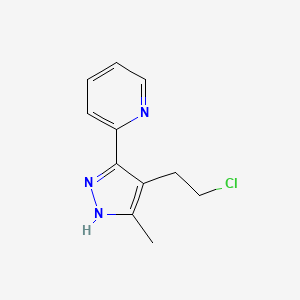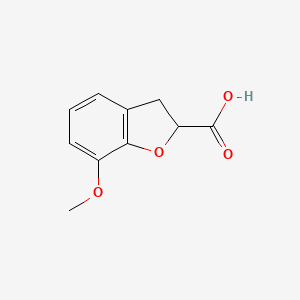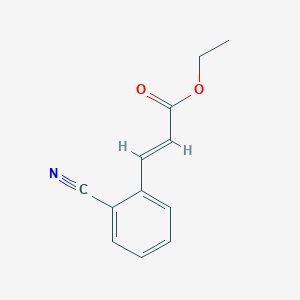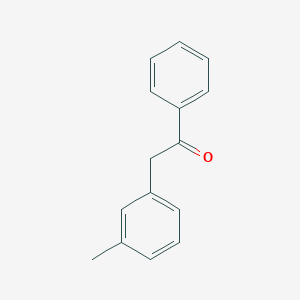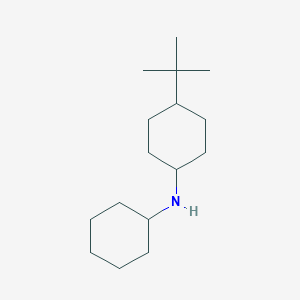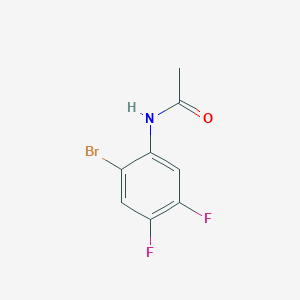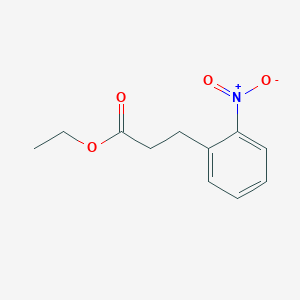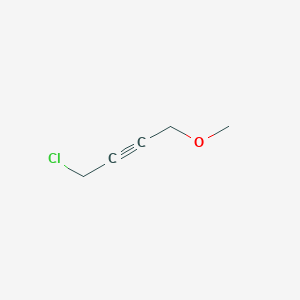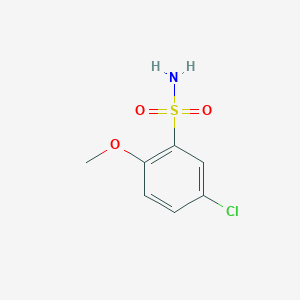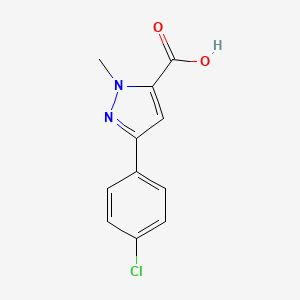
Acide 3-(4-chlorophényl)-1-méthyl-1H-pyrazole-5-carboxylique
Vue d'ensemble
Description
3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a chlorophenyl group at the 3-position, a methyl group at the 1-position, and a carboxylic acid group at the 5-position of the pyrazole ring. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Applications De Recherche Scientifique
3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
Target of Action
Compounds with a similar pyrazole structure have been reported to exhibit potent antileishmanial and antimalarial activities . These compounds interact with specific targets in Leishmania and Plasmodium species, which are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
Similar pyrazole-bearing compounds have been reported to exhibit antioxidant and anti-inflammatory properties . These compounds may interact with their targets, leading to changes in cellular processes that mitigate oxidative stress and inflammation .
Biochemical Pathways
Similar compounds have been reported to lower reactive oxygen species (ros) levels and boost the glutathione system . This suggests that the compound may affect pathways related to oxidative stress and glutathione metabolism .
Pharmacokinetics
A similar compound, 3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole (cmi), has been predicted to be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier . These properties may impact the bioavailability of the compound .
Result of Action
Similar compounds have been reported to protect cells from oxidative stress by lowering ros levels and boosting the glutathione system . This suggests that the compound may have similar protective effects on cells .
Action Environment
The stability and efficacy of similar compounds may be influenced by factors such as temperature, ph, and the presence of other substances .
Analyse Biochimique
Biochemical Properties
3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with glutathione peroxidase and glutathione reductase, enhancing their activity and thereby contributing to the reduction of oxidative stress . Additionally, it interacts with catalase, aiding in the scavenging of hydrogen peroxide . These interactions highlight the compound’s potential as an antioxidant and its role in maintaining cellular redox balance.
Cellular Effects
3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid has notable effects on various cell types and cellular processes. It has been observed to protect dopaminergic neurons from oxidative stress by lowering reactive oxygen species (ROS) levels and boosting the glutathione system . This compound also influences cell signaling pathways, gene expression, and cellular metabolism, contributing to improved cell function and survival under stress conditions.
Molecular Mechanism
The molecular mechanism of 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid involves its binding interactions with key biomolecules. It enhances the activity of enzymes involved in glutathione metabolism, such as glutathione peroxidase and glutathione reductase . By increasing the levels of reduced glutathione, it helps in mitigating oxidative stress. Additionally, it interacts with catalase, facilitating the breakdown of hydrogen peroxide into water and oxygen . These interactions underscore its role as an antioxidant and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid have been studied over time. The compound has shown stability under various conditions, maintaining its efficacy in reducing oxidative stress over extended periods . Long-term studies have indicated that it continues to support cellular function and survival, with no significant degradation observed . These findings suggest its potential for sustained therapeutic use.
Dosage Effects in Animal Models
The effects of 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid vary with different dosages in animal models. At lower doses, it has been found to enhance antioxidant defenses and improve cellular function . At higher doses, there may be threshold effects, including potential toxicity or adverse effects . It is crucial to determine the optimal dosage to maximize its therapeutic benefits while minimizing any harmful effects.
Metabolic Pathways
3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress response, such as glutathione peroxidase, glutathione reductase, and catalase . These interactions help in maintaining cellular redox balance and protecting cells from oxidative damage. The compound’s involvement in these pathways highlights its potential as an antioxidant therapeutic agent.
Transport and Distribution
Within cells and tissues, 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target cells, enhancing its efficacy. The compound’s ability to cross the blood-brain barrier further underscores its potential for treating neurological conditions associated with oxidative stress .
Subcellular Localization
The subcellular localization of 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that the compound exerts its effects precisely where needed, enhancing its therapeutic potential. For instance, its presence in mitochondria helps in mitigating mitochondrial oxidative stress and supporting cellular energy production .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters. For example, the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate under acidic conditions can yield the desired pyrazole derivative. The reaction typically involves heating the reactants in a solvent such as ethanol or acetic acid, followed by acidification to precipitate the product.
Industrial Production Methods
In an industrial setting, the production of 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography. The choice of starting materials and reaction conditions would be tailored to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as carboxylates or esters.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agents used.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be used under basic or neutral conditions.
Major Products Formed
Oxidation: Carboxylates, esters, or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethyl-propionic acid
- 1,3,5-trisubstituted-4,5-dihydro-1H-pyrazole
- 2-alkyl/arylamino-5-((6-(4-bromo phenyl) imidazo[2,1-b]thiazol-3-yl) methyl)-1,3,4-thiadiazoles
Uniqueness
3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring. The presence of the chlorophenyl group at the 3-position and the carboxylic acid group at the 5-position imparts distinct chemical reactivity and biological activity compared to other pyrazole derivatives. This makes it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
5-(4-chlorophenyl)-2-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-14-10(11(15)16)6-9(13-14)7-2-4-8(12)5-3-7/h2-6H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOADCITUCNMIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40538534 | |
| Record name | 3-(4-Chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40538534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015868-48-0 | |
| Record name | 3-(4-Chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40538534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


